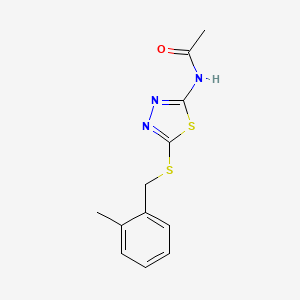

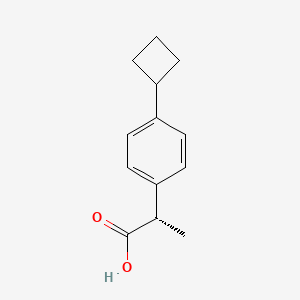

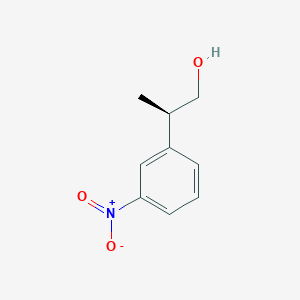

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a compound that is likely to be a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Wu and coworkers designed and prepared a number of new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides .Scientific Research Applications

Anticancer Activity

The 2-aminothiazole scaffold, to which our compound belongs, has garnered attention in anticancer drug discovery. Notably, some clinically applied anticancer drugs, such as dasatinib and alpelisib, contain this nucleus . Research has documented that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These derivatives hold promise as potential antitumor agents.

Antiviral Properties

The 2-aminothiazole derivatives have demonstrated antiviral activity. While specific studies on our compound are limited, this class of molecules has shown promise against viral infections . Further investigations could explore its potential in combating specific viruses.

Antimicrobial Effects

Similar to its antiviral properties, the 2-aminothiazole scaffold has exhibited antimicrobial activity. Although data on our compound’s direct effects are scarce, it may contribute to the development of novel antimicrobial agents .

Anticonvulsant Potential

Certain 2-aminothiazole derivatives possess anticonvulsant properties. While our compound’s specific effects remain unexplored, this area warrants further investigation .

Antidiabetic Applications

The 2-aminothiazole scaffold has been associated with antidiabetic effects. Although our compound’s role in this context is not well-documented, it could be a starting point for future research in antidiabetic drug development .

Anti-Inflammatory Activity

Inflammation plays a crucial role in various diseases. Some 2-aminothiazole derivatives exhibit anti-inflammatory effects, which could be relevant for conditions such as arthritis, autoimmune disorders, and inflammatory responses .

While these applications provide a glimpse into the compound’s potential, further studies are necessary to fully elucidate its mechanisms of action and therapeutic benefits. Researchers should explore its structure-activity relationships, toxicity profiles, and potential clinical applications. As always, interdisciplinary collaboration and rigorous experimentation will drive scientific progress in this field .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which “N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is likely a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .

Mechanism of Action

Target of Action

Similar compounds with a 2-aminothiazole scaffold, like dasatinib and alpelisib, have been used as anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in the cellular processes .

Biochemical Pathways

Compounds with a similar 2-aminothiazole scaffold have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Result of Action

Similar compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

properties

IUPAC Name |

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIJBHDJHQZOEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)

![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2560407.png)

![Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2560409.png)

![Ethyl 1-(6-(2-fluorobenzyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-3-carboxylate](/img/structure/B2560411.png)

![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)